molecular formula C36H58O9 B8057100 Ecliptasaponin A

Ecliptasaponin A

Cat. No.: B8057100
M. Wt: 634.8 g/mol
InChI Key: WYDPEADEZMZKNM-SMJDYCQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecliptasaponin A is a complex organic compound known for its significant biological activities. This compound is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. The presence of the beta-D-glucopyranosyloxy group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ecliptasaponin A typically involves multiple steps, starting from oleanolic acid. The key steps include:

    Hydroxylation: The hydroxyl group at the 16-alpha position is introduced via selective hydroxylation reactions, using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ecliptasaponin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Ecliptasaponin A has shown promising anticancer effects, particularly against non-small cell lung cancer (NSCLC). Research indicates that ES induces apoptosis through the activation of the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial for mediating cell death and autophagy in cancer cells. In vitro studies demonstrated that ES significantly inhibits the viability of NSCLC cell lines, such as H460 and H1975, leading to marked reductions in cell proliferation and increased apoptotic markers like cleaved caspases .

In Vivo Studies

In vivo experiments further support the efficacy of this compound. Mice treated with ES exhibited reduced tumor growth rates when subjected to NSCLC models, with doses of 25 mg/kg and 50 mg/kg demonstrating notable tumor suppression . The findings suggest that ES could serve as a novel therapeutic agent for lung cancer treatment, potentially enhancing the effectiveness of existing chemotherapy regimens .

Antiviral Activities

Zika Virus Inhibition

Recent studies have explored the antiviral potential of this compound against the Zika virus (ZIKV). Molecular docking studies showed that ES exhibits strong binding affinity to key viral proteins, indicating its potential as an antiviral agent. Specifically, it demonstrated a high score value of -8.6 kcal/mol against the human Axl receptor, which is implicated in ZIKV infection pathways . This suggests that ES could be developed into a therapeutic candidate for ZIKV-related diseases.

Cardioprotective Effects

Acute Myocardial Ischemia

This compound has also been investigated for its cardioprotective properties. A study highlighted its ability to protect heart tissues from acute ischemia-induced damage, suggesting that ES may mitigate oxidative stress and inflammation during myocardial infarction. This protective effect was linked to its anti-inflammatory properties, making it a candidate for further research in cardiovascular therapies .

Summary Table of Applications

Application Mechanism Model/Study Type Key Findings
AnticancerInduces apoptosis via ASK1/JNK pathwayIn vitro & In vivo (NSCLC)Significant reduction in tumor growth and cell viability
Antiviral (Zika Virus)Strong binding affinity to viral proteinsMolecular dockingHigh potential as an antiviral agent
CardioprotectionReduces oxidative stress and inflammationAcute myocardial ischemia modelDemonstrated protective effects on heart tissues

Mechanism of Action

The mechanism of action of Ecliptasaponin A involves its interaction with various molecular targets, including enzymes and receptors. It modulates signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects. Additionally, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: A similar triterpenoid with comparable biological activities.

    Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.

Uniqueness

Ecliptasaponin A is unique due to the presence of the beta-D-glucopyranosyloxy group, which enhances its solubility and bioavailability. This modification allows for better absorption and efficacy in biological systems compared to its analogs.

Biological Activity

Ecliptasaponin A (ESA) is a pentacyclic triterpenoid saponin derived from the traditional medicinal herb Eclipta prostrata (Linn.). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This article explores the biological activity of ESA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Anti-Inflammatory Activity

Research indicates that ESA exerts significant anti-inflammatory effects, particularly in the context of acute myocardial infarction (AMI). A study demonstrated that ESA treatment reduced myocardial infarct size, decreased apoptosis in myocardial cells, and inhibited inflammatory cell infiltration. The underlying mechanism involves the inhibition of the HMGB1/TLR4/NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Anti-Cancer Properties

ESA has shown promising results as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). It induces apoptosis in cancer cells through the activation of the ASK1/JNK signaling pathway and promotes autophagy. Studies have reported that ESA treatment leads to cell shrinkage, nuclear condensation, and increased expression of apoptotic markers such as cleaved caspase-3. Furthermore, it alters autophagy-related proteins like Beclin-1 and P62/SQSTM1, indicating its role in regulating both apoptosis and autophagy in cancer cells .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Target Cells/Conditions References
Anti-inflammatoryInhibition of HMGB1/TLR4/NF-κB pathwayMyocardial cells in AMI
Induction of ApoptosisActivation of ASK1/JNK pathwayHuman lung cancer cells (H460, H1975)
Autophagy PromotionRegulation of autophagy-related proteinsHuman lung cancer cells

Case Study 1: Cardiac Protection

In a controlled experiment involving animal models of AMI, ESA was administered prior to inducing ischemia. The results indicated a significant reduction in myocardial damage and inflammation. Histological analysis showed decreased necrosis and improved cardiac function post-treatment. These findings highlight ESA's potential as a therapeutic agent for protecting cardiac tissue during ischemic events .

Case Study 2: Lung Cancer Treatment

In vitro studies on NSCLC cell lines demonstrated that ESA treatment led to a marked decrease in cell viability and increased apoptotic activity. The combination of ESA with specific inhibitors for ASK1 and JNK resulted in reduced apoptotic events, suggesting that these pathways are critical for ESA's anti-cancer effects. This positions ESA as a promising candidate for further development in cancer therapies .

Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24-,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPEADEZMZKNM-SMJDYCQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78285-90-2
Record name (3beta,16alpha)-3-(beta-D-Glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078285902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.